molecular formula C15H20N2O3S B7541652 N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B7541652
M. Wt: 308.4 g/mol
InChI Key: ZLEMLUZUDFSHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, also known as MPSP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression. By inhibiting LSD1, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide alters the expression of various genes involved in cancer, inflammation, and autoimmune disorders, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction in inflammation, and inhibition of autoimmune responses. N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide for lab experiments is its specificity towards LSD1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

For research on N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of potential drug targets for combination therapies. Additionally, further studies are needed to investigate the long-term effects of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide on normal cells and tissues, as well as its potential for drug resistance. Overall, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide holds great promise as a therapeutic agent for various diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the reaction of 2-methyl-5-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide with a yield of around 50%.

Scientific Research Applications

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the activation of immune cells, leading to a reduction in autoimmune responses.

properties

IUPAC Name

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-15(18)16-14-11-13(8-7-12(14)2)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEMLUZUDFSHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide

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